

Chemical structure and IUPAC name of 3-Cyanobenzoyl chloride

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Compound of Interest		
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An In-depth Technical Guide to 3-Cyanobenzoyl Chloride

Chemical Structure and IUPAC Name

- **3-Cyanobenzoyl chloride** is an aromatic acyl chloride containing a nitrile group. Its structure consists of a benzene ring substituted with a chlorocarbonyl group and a cyano group at positions 1 and 3, respectively.
- IUPAC Name: 3-cyanobenzoyl chloride[1]
- Synonyms: m-cyanobenzoyl chloride, 3-(chlorocarbonyl)benzonitrile, Benzoyl chloride, 3cyano-[1][2][3]
- Molecular Formula: C₈H₄ClNO[1][4]
- · Chemical Structure:
 - SMILES: CIC(=O)c1cccc(c1)C#N
 - InChl: 1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **3-Cyanobenzoyl chloride**:



Property	Value	References
CAS Number	1711-11-1	[1][4]
Molecular Weight	165.58 g/mol	[2][3]
Appearance	Colorless to light yellow liquid or crystals	[4]
Melting Point	42-44 °C	[3][4][5]
Boiling Point	125-129 °C @ 11 mmHg	[3][4][5]
Purity	≥ 98% (GC), 99%	[4]
Flash Point	113 °C (closed cup)	

Experimental Protocols Synthesis of 3-Cyanobenzoyl chloride

A common method for the synthesis of **3-Cyanobenzoyl chloride** is the reaction of 3-Cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3][6]

Materials:

- 3-Cyanobenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous toluene (solvent)
- Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
- Inert gas (Nitrogen or Argon)

Procedure:

 In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-Cyanobenzoic acid (1 equivalent).[6]



- Under an inert atmosphere (N2 or Ar), add anhydrous toluene.[6]
- Add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension at room temperature.[6]
- Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
- Slowly heat the reaction mixture to reflux (for toluene, this is around 110°C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
- Purify the crude **3-Cyanobenzoyl chloride** by fractional vacuum distillation.[6]

Workflow and Diagrams Synthesis Workflow of 3-Cyanobenzoyl Chloride

The following diagram illustrates the general workflow for the synthesis of **3-Cyanobenzoyl chloride** from **3-Cyanobenzoic** acid.



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Caption: Synthesis of **3-Cyanobenzoyl chloride** from 3-Cyanobenzoic acid.

Applications in Research and Development



- **3-Cyanobenzoyl chloride** is a versatile intermediate in organic synthesis.[4] Its reactive acyl chloride group allows for the facile introduction of the 3-cyanobenzoyl moiety into various molecules. Key application areas include:
- Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[4]
- Agrochemicals: It is used in the production of herbicides and pesticides.[4]
- Material Science: 3-Cyanobenzoyl chloride is employed in the creation of specialty polymers with enhanced thermal and mechanical properties.[4]
- Organic Synthesis: As a key reagent, it is used in the preparation of diverse aromatic compounds and complex molecular structures.[4] For instance, it has been used in the preparation of 3-cyanobenzoyl-glycine methyl ester and 6A,6D-bis[3-(aminomethyl)benzoyl-glycyl-amino]-6A,6D-dideoxy-β-cyclodextrin.[3][5][7]

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